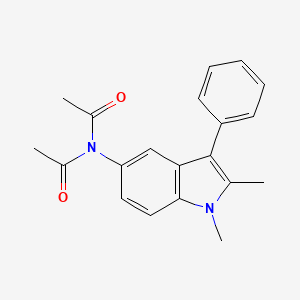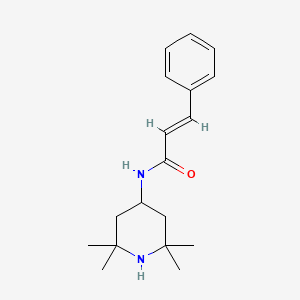
3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide
Descripción general
Descripción
3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide, also known as PPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPAA belongs to the class of piperidine derivatives and is synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide is not fully understood. However, studies have shown that 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide exerts its neuroprotective effects by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide also inhibits the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes.
Biochemical and Physiological Effects:
3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide has been shown to have various biochemical and physiological effects. 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide reduces oxidative stress and inflammation in cells, leading to neuroprotection and anti-inflammatory effects. 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide has also been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide has several advantages for lab experiments. It is easily synthesized, has high purity, and is stable under various conditions. However, 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide research include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and development of 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide analogs with improved efficacy and reduced toxicity. Additionally, 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide could be further explored for its potential applications in the treatment of neurodegenerative diseases, inflammatory diseases, and cancer.
Aplicaciones Científicas De Investigación
3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide has shown potential therapeutic applications in various scientific research studies. One such application is its use as a neuroprotective agent due to its ability to inhibit the formation of reactive oxygen species and reduce oxidative stress in cells. 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide has also shown anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Furthermore, 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide has been shown to have anticancer properties, making it a potential chemotherapeutic agent.
Propiedades
IUPAC Name |
(E)-3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-17(2)12-15(13-18(3,4)20-17)19-16(21)11-10-14-8-6-5-7-9-14/h5-11,15,20H,12-13H2,1-4H3,(H,19,21)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINUNTDSZFXXIZ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)/C=C/C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



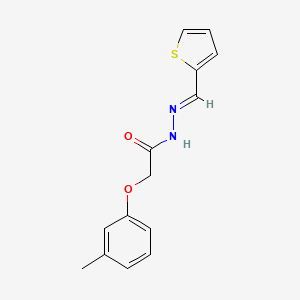
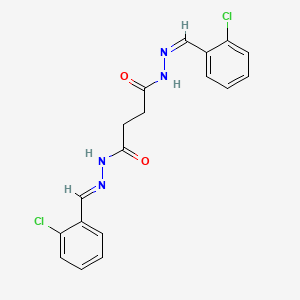
![1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)piperidine](/img/structure/B3857346.png)
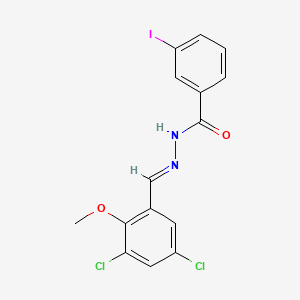
![N-(4-iodo-2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3857384.png)
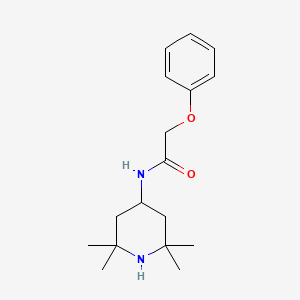
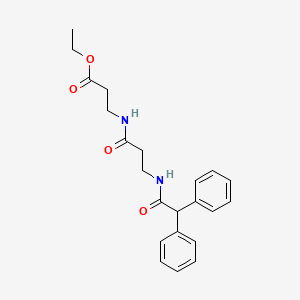
![3-(benzylideneamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3857396.png)
![2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-phenylethanone](/img/structure/B3857399.png)
![2-{[(4-hydroxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3857407.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-3-phenylacrylamide](/img/structure/B3857418.png)

![8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine](/img/structure/B3857423.png)
